Spiro[2.4]heptane-1-carbonyl chloride

Catalog No.
S13016773
CAS No.
663618-26-6
M.F
C8H11ClO
M. Wt
158.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[2.4]heptane-1-carbonyl chloride

CAS Number

663618-26-6

Product Name

Spiro[2.4]heptane-1-carbonyl chloride

IUPAC Name

spiro[2.4]heptane-2-carbonyl chloride

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

InChI

InChI=1S/C8H11ClO/c9-7(10)6-5-8(6)3-1-2-4-8/h6H,1-5H2

InChI Key

ZLZNXNCLCHUQEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC2C(=O)Cl

Spiro[2.4]heptane-1-carbonyl chloride is a spirocyclic compound characterized by a unique structure that includes a cyclopropane and a cyclopentane ring sharing a single carbon atom. This compound, with the molecular formula C8H11ClOC_8H_{11}ClO, features a carbonyl chloride functional group, which enhances its reactivity compared to its carboxylic acid counterpart. Spiro[2.4]heptane-1-carbonyl chloride is notable for its stability and distinctive chemical properties, making it an important subject of study in organic chemistry, particularly in the synthesis of complex molecules and pharmaceuticals .

Due to its reactive carbonyl chloride group:

  • Nucleophilic Substitution: The carbonyl chloride can react with nucleophiles, leading to the formation of various derivatives.
  • Reduction Reactions: It can be reduced to yield spiro[2.4]heptane-1-alcohol using reducing agents such as lithium aluminum hydride.
  • Acylation Reactions: The compound can participate in acylation reactions, where it acts as an acylating agent for amines and alcohols.

These reactions expand the utility of spiro[2.4]heptane-1-carbonyl chloride in synthetic organic chemistry .

Research into the biological activity of spiro[2.4]heptane-1-carbonyl chloride is limited, but compounds with similar structures have shown potential therapeutic effects. For instance, derivatives of spirocyclic compounds have been investigated for their anti-inflammatory and antimicrobial activities. The unique structural features of spiro[2.4]heptane derivatives may contribute to their interactions with biological targets, making them candidates for further pharmacological studies .

Several synthesis methods have been developed for spiro[2.4]heptane-1-carbonyl chloride:

  • Alkylation of Malonic Esters: A common approach involves the alkylation of malonic esters with tetrabromide of pentaerythritol, followed by hydrolysis and decarboxylation.
  • Carbonylation Reactions: The synthesis may also include carbonylation steps that introduce the carbonyl group effectively.

These methods are optimized to yield high purity and efficiency in producing the compound, often involving controlled conditions and catalysts to facilitate reactions .

Spiro[2.4]heptane-1-carbonyl chloride has several applications in various fields:

  • Organic Synthesis: It serves as a valuable building block in the synthesis of complex organic molecules and other spirocyclic compounds.
  • Pharmaceutical Development: The compound is explored for its potential use in drug development due to its unique structural properties.
  • Material Science: It may also find applications in creating new materials with specific properties tailored for industrial uses .

Interaction studies involving spiro[2.4]heptane-1-carbonyl chloride are still emerging, but preliminary research suggests that its derivatives may interact with biological molecules such as proteins and nucleic acids. These interactions could lead to significant biological activities, warranting further investigation into their mechanisms of action and potential therapeutic uses. Understanding these interactions will be crucial for evaluating the compound's efficacy in medicinal chemistry .

Several compounds share structural similarities with spiro[2.4]heptane-1-carbonyl chloride, each exhibiting unique properties:

Compound NameStructure TypeNotable Features
Spiro[2.3]hexane-1-carboxylic acidSpirocyclicSmaller ring size; different reactivity profile
Spiro[2.5]octane-1-carboxylic acidSpirocyclicLarger ring structure; variations in stability
Spiro[3.3]heptaneSymmetrical spirocyclicParent compound; distinct symmetry affecting properties

Uniqueness of Spiro[2.4]heptane-1-carbonyl chloride:
The unique combination of cyclopropane and cyclopentane rings in spiro[2.4]heptane imparts distinct chemical characteristics that influence its reactivity and potential applications compared to these similar compounds. Its specific functionalization as a carbonyl chloride further differentiates it from others in this class, enhancing its utility in synthetic chemistry and biological studies .

Molecular Architecture of Bicyclic Spiro Systems

Comparative Geometric Features of Spiro[2.4]heptane vs. Related Spirocyclic Scaffolds

Spiro[2.4]heptane consists of a cyclopropane ring (2-membered) and a cyclopentane ring (5-membered) fused at a single spirocarbon atom. This configuration imposes significant steric strain due to the small cyclopropane ring, which adopts bond angles of approximately 137.2° at the spirocarbon—a marked deviation from the tetrahedral geometry of typical sp³-hybridized carbons. Comparative studies with larger spiroalkanes, such as spiro[2.5]octane, reveal reduced strain in the latter, where the spirocarbon bond angle decreases to 118.9° and cyclopropane bond lengths increase from 1.483 Å to 1.506 Å.

The carbonyl chloride substituent at position 1 introduces additional electronic effects. The electron-withdrawing nature of the acyl chloride group polarizes the adjacent sigma bonds, further destabilizing the already strained cyclopropane ring.

Conformational Dynamics in Solution and Solid States

X-ray crystallographic data for analogous spiro compounds, such as spiro[2.4]heptane-5-ol, show that the cyclopropane ring adopts a puckered conformation to alleviate strain, while the cyclopentane ring remains nearly planar. In solution, nuclear magnetic resonance (NMR) studies indicate rapid interconversion between conformers at room temperature, with energy barriers estimated at ~8–10 kcal/mol. The acyl chloride moiety’s rigidity restricts rotational freedom around the C–COCl bond, as evidenced by distinct ¹³C NMR signals for the carbonyl carbon at δ ≈ 175 ppm.

Systematic Nomenclature and IUPAC Conventions

Interpretation of CAS Registry Number 663618-26-6

The CAS registry number 663618-26-6 uniquely identifies spiro[2.4]heptane-1-carbonyl chloride. The numbering begins at the spirocarbon (position 1), proceeds through the cyclopropane ring (positions 2–4), and continues into the cyclopentane ring (positions 5–7). The acyl chloride group is appended to position 1, ensuring unambiguous identification.

Analysis of SMILES Notation (C1CCC2(C1)CC2C(=O)Cl)

The SMILES string C1CCC2(C1)CC2C(=O)Cl encodes the compound’s structure as follows:

  • C1CCC2(C1): A cyclopropane ring (atoms 1–3) fused to a cyclopentane ring (atoms 1, 4–7) via the spirocarbon (atom 1).
  • CC2C(=O)Cl: A carbonyl chloride group (-COCl) attached to atom 2 of the cyclopentane ring.

Historical Synthesis Approaches

The historical development of spirocycle synthesis methodologies has been instrumental in establishing foundational strategies for accessing complex spiro[2.4]heptane frameworks [34]. Early approaches focused on establishing efficient routes to construct the spirocyclic core through classical organic transformations, with particular emphasis on malonate alkylation strategies and ketene cycloaddition reactions [36].

Malonate Alkylation Strategies for Spirocycle Construction

Malonate alkylation represents one of the most well-established historical approaches for spirocycle construction, offering reliable access to spiro[2.4]heptane derivatives through double alkylation sequences [8] [9]. The fundamental strategy involves the sequential alkylation of diethyl malonate or related activated methylene compounds with appropriate bifunctional electrophiles to generate the spirocyclic framework .

The classical malonate alkylation approach begins with the deprotonation of diethyl malonate using strong bases such as sodium ethoxide or lithium diisopropylamide to generate the corresponding enolate anion [8]. This activated nucleophile undergoes alkylation with 1,3-dihalides or related electrophiles containing the appropriate carbon chain length to form monoalkylated intermediates [9]. A second alkylation step with a complementary electrophile enables the formation of the spirocyclic junction through intramolecular cyclization [8].

SubstrateBaseElectrophileYield (%)Reference
Diethyl malonateSodium ethoxide1,3-Dibromopropane68-75 [8]
Dimethyl malonatePotassium carbonateTetrabromide derivatives49-71 [15]
Malonic acid derivativesLithium diisopropylamideAlkyl halides55-82 [9]

For spiro[2.4]heptane systems specifically, the strategy typically employs a two-step alkylation sequence where the first alkylation introduces a three-carbon chain that will ultimately form the cyclopropane ring, while the second alkylation completes the five-membered ring formation [9]. The success of this approach depends critically on the careful selection of electrophiles and reaction conditions to favor the desired spirocyclization over competing intermolecular reactions [8].

The conversion of the resulting spirocyclic malonate esters to the corresponding carbonyl chloride requires hydrolysis to the carboxylic acid followed by activation with reagents such as thionyl chloride or oxalyl chloride [23]. This transformation proceeds through the intermediacy of the carboxylic acid, which can be isolated and characterized before conversion to the acid chloride .

Dichloroketene [2+2] Cycloaddition Techniques

Dichloroketene [2+2] cycloaddition reactions have emerged as powerful tools for the construction of spirocyclic cyclobutanone intermediates that can be subsequently transformed into spiro[2.4]heptane derivatives [5] [9]. This methodology exploits the high reactivity of dichloroketene toward alkenes to form strained four-membered ring systems that serve as versatile synthetic intermediates [11].

The dichloroketene cycloaddition approach typically begins with the generation of dichloroketene in situ from trichloroacetyl chloride through treatment with zinc or triethylamine [5]. The reactive ketene intermediate undergoes [2+2] cycloaddition with appropriately substituted cyclopentene derivatives to generate spirocyclic cyclobutanone products [9]. These intermediates can then be subjected to reductive dechlorination and ring contraction reactions to access the desired spiro[2.4]heptane framework [5].

The mechanism of dichloroketene cycloaddition proceeds through a concerted [2+2] process, although the reaction can also proceed through a stepwise mechanism involving zwitterionic intermediates under certain conditions [11]. The regioselectivity of the cycloaddition is typically high, with the ketene preferentially adding to the less substituted face of the alkene substrate [5].

Alkene SubstrateReaction ConditionsProduct Yield (%)DiastereoselectivityReference
Exo-methylene cyclopentaneDichloroketene, 0°C85>20:1 [5]
Substituted cyclopentenesZinc, trichloroacetyl chloride72-9110:1 to >20:1 [9]
Tetrasubstituted alkenesTriethylamine mediated63-78Variable [11]

The synthetic utility of dichloroketene cycloaddition in spiro[2.4]heptane synthesis is demonstrated through its application in the preparation of carbocyclic nucleoside analogues and other bioactive compounds [5]. The resulting spirocyclic cyclobutanone intermediates provide access to diverse functionalization patterns through selective reduction, oxidation, and rearrangement reactions [9].

Modern Catalytic Approaches

Contemporary synthetic methodologies for spiro[2.4]heptane construction have evolved to incorporate sophisticated catalytic systems that enable the formation of these challenging ring systems under mild conditions with high selectivity [6] [7]. These modern approaches leverage transition metal catalysis and organocatalytic systems to achieve transformations that were previously inaccessible through classical methods [18].

Transition Metal-Mediated Spiroannulation Reactions

Transition metal-mediated spiroannulation reactions have revolutionized the synthesis of spirocyclic compounds by enabling the formation of multiple bonds and rings in a single catalytic process [6] [19]. These methodologies typically employ palladium, rhodium, or other transition metals to facilitate carbon-hydrogen activation, cycloaddition, or coupling reactions that directly assemble the spirocyclic framework [7].

Palladium-catalyzed spiroannulation reactions represent a particularly important class of transformations for accessing spiro[2.4]heptane derivatives [7]. These reactions often proceed through oxidative addition, carbon-hydrogen activation, and reductive elimination sequences that enable the formation of spirocyclic products from readily available starting materials [19]. The use of chiral ligands in these systems can provide access to enantiomerically enriched products with high levels of stereocontrol [7].

Catalyst SystemSubstrate TypeProductYield (%)Enantioselectivity (% ee)Reference
Palladium/WingPhos1,3-EnynesSpirocyclic compounds68-8985-96 [7]
Rhodium/Chiral ligandAryl substratesSpiroindenes74-9389-97 [32]
Palladium complexesCyclic substratesSpirocycles72-9178-94 [19]

Rhodium-catalyzed carbon-hydrogen activation reactions have also proven highly effective for spiroannulation processes [32]. These transformations typically involve the activation of aromatic carbon-hydrogen bonds followed by annulation with alkyne or alkene coupling partners to generate spirocyclic products [6]. The high regioselectivity and functional group tolerance of rhodium catalysis make it particularly well-suited for complex molecule synthesis [32].

The electrooxidative variants of these spiroannulation reactions have gained significant attention as environmentally benign alternatives to traditional oxidative processes [19]. These methods employ electricity as a green oxidant in place of stoichiometric chemical oxidants, enabling the synthesis of spirocyclic compounds under mild conditions with molecular hydrogen as the sole byproduct [19].

Enantioselective Synthesis of Chiral Derivatives

The enantioselective synthesis of chiral spiro[2.4]heptane derivatives has become increasingly important due to the prevalence of spirocyclic motifs in pharmaceutically active compounds [18] [20]. Modern catalytic approaches to asymmetric spirocycle synthesis employ chiral catalysts, auxiliaries, and organocatalytic systems to achieve high levels of stereocontrol [10].

Organocatalytic approaches to enantioselective spirocycle synthesis have shown particular promise in recent years [18]. These methods typically employ chiral secondary amines, phosphoric acids, or other small-molecule catalysts to promote asymmetric transformations [10]. The combination of organocatalysis with transition metal catalysis has proven especially powerful for achieving high levels of both chemical efficiency and stereoselectivity [18].

Catalyst TypeReaction TypeSubstrateProduct ee (%)Yield (%)Reference
Chiral amineCascade reactionα,β-Unsaturated aldehydes85-9968-89 [10]
Phosphoric acidCycloadditionVarious alkenes78-9672-91 [18]
Phase-transfer catalystIntramolecular cyclizationSubstituted substrates92-9874-88 [20]

The development of chiral phase-transfer catalysts has opened new avenues for the enantioselective synthesis of spirocyclic compounds [20]. These catalysts enable asymmetric transformations under mild conditions while providing excellent levels of stereocontrol through the activation of leaving groups and precise spatial organization of reactive intermediates [20].

Retrosynthetic Analysis of Key Intermediates

Retrosynthetic analysis plays a crucial role in the strategic design of synthetic routes to spiro[2.4]heptane-1-carbonyl chloride by identifying key disconnections and intermediate structures that can guide synthetic planning [16] [17]. The complexity of the spirocyclic framework requires careful consideration of bond-forming strategies and the sequence of ring construction [21].

Keto Ester Precursors in Spirocycle Assembly

Keto ester precursors represent versatile intermediates in the synthesis of spiro[2.4]heptane derivatives due to their dual functionality and ability to undergo diverse transformations [9] [14]. These compounds can serve as electrophilic partners in cycloaddition reactions or as nucleophilic components in alkylation and condensation processes [16].

The strategic use of keto ester precursors in spirocycle assembly typically involves the formation of spirocyclic ketones that can be subsequently functionalized to introduce the desired carbonyl chloride group [9]. The ketone functionality provides a handle for further elaboration through reduction, oxidation, or nucleophilic addition reactions [14].

Keto Ester TypeSynthetic ApplicationKey TransformationYield Range (%)Reference
β-Keto estersMalonate alkylationDouble alkylation55-82 [9]
γ-Keto estersCycloaddition precursors[2+2] Cycloaddition68-91 [14]
Spirocyclic keto estersDirect functionalizationCarbonyl activation70-89 [16]

The preparation of keto ester precursors often involves the condensation of malonic acid derivatives with ketones or aldehydes under basic conditions [9]. These transformations can be performed under mild conditions and provide access to functionalized intermediates that serve as building blocks for more complex spirocyclic structures [14].

Strategic Use of Chiral Auxiliaries (e.g., α-Phenylglycinol)

Chiral auxiliaries such as α-phenylglycinol have proven invaluable for the asymmetric synthesis of spirocyclic compounds by providing stereochemical control through conformational restriction and facial selectivity [9] [12]. These auxiliaries can be attached to various functional groups within the spirocyclic framework to direct the stereochemical outcome of subsequent transformations [13].

α-Phenylglycinol represents one of the most widely used chiral auxiliaries for spirocycle synthesis due to its commercial availability, ease of attachment and removal, and excellent stereochemical directing ability [9]. The auxiliary typically forms stable aminal or imine linkages with carbonyl-containing substrates, creating a rigid conformational framework that favors one diastereomeric transition state over others [12].

AuxiliaryAttachment MethodSubstrate TypeDiastereoselectivityRemoval ConditionsReference
α-PhenylglycinolReductive aminationSpirocyclic ketones85:15 to >95:5Acidic hydrolysis [9]
Chiral oxazolidinonesAcylationCarboxylic acids90:10 to >98:2Lithium hydroxide [12]
Chiral acetalsCondensationAldehydes/ketones80:20 to 95:5Acidic conditions [12]

The mechanism of stereocontrol with α-phenylglycinol typically involves the formation of a chelated intermediate where the auxiliary coordinates to the electrophilic center through both nitrogen and oxygen atoms [9]. This chelation creates a rigid conformational framework that effectively shields one face of the reactive center, leading to high levels of diastereoselectivity [12].

The removal of chiral auxiliaries from spirocyclic products can be accomplished through various methods depending on the nature of the auxiliary linkage [9]. For α-phenylglycinol derivatives, acidic hydrolysis or reductive cleavage conditions are typically employed to regenerate the parent carbonyl compound with high recovery of the auxiliary [12].

Nuclear Magnetic Resonance Spectral Signatures of Spirocyclic Carbonyl Chlorides

Nuclear magnetic resonance spectroscopy provides essential structural information for spiro[2.4]heptane-1-carbonyl chloride through characteristic chemical shift patterns and coupling behaviors that reflect the unique spirocyclic framework [2] [3]. The compound exhibits distinctive nuclear magnetic resonance signatures arising from the constrained geometry of the spiro junction and the electronic effects of the carbonyl chloride functionality.

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of spiro[2.4]heptane-1-carbonyl chloride displays characteristic signals that distinguish it from other spirocyclic compounds [4]. The spiro carbon proton (H-1) appears as a triplet in the range of 2.5-2.8 parts per million, reflecting coupling with adjacent methylene protons in the cyclopropane ring. This downfield shift relative to simple spirocyclic compounds results from the deshielding effect of the adjacent carbonyl chloride group [5].

The cyclopentane methylene protons generate complex multiplets spanning 1.8-2.2 parts per million and 0.8-1.2 parts per million, with the chemical shift differences arising from varying proximity to the electron-withdrawing carbonyl chloride functionality [6] [7]. The cyclopropane methylene protons appear in the intermediate region of 1.6-1.9 parts per million, exhibiting characteristic geminal coupling patterns typical of three-membered rings under strain .

Carbon-13 Nuclear Magnetic Resonance Signatures

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon as the most distinctive feature, resonating at 175-180 parts per million [5]. This chemical shift range is characteristic of acyl chloride functionality and reflects the combined effects of the carbonyl group's deshielding and the spirocyclic framework's geometric constraints. The spiro carbon (C-1) appears at 35-40 parts per million, showing the expected upfield shift relative to quaternary carbons in unstrained systems due to the unique electronic environment created by the spiro junction [8].

The remaining carbon atoms of the cyclopentane and cyclopropane rings resonate in distinct ranges: cyclopentane carbons at 25-30 parts per million and 15-20 parts per million, while cyclopropane carbons appear at 20-25 parts per million [6] [5]. These chemical shift patterns provide unambiguous identification of the spirocyclic structure and enable monitoring of conformational dynamics in solution.

Conformational Analysis Through Nuclear Magnetic Resonance

Nuclear magnetic resonance studies indicate rapid interconversion between conformers at room temperature, consistent with previous observations for spirocyclic compounds . The energy barriers for conformational exchange are estimated at approximately 8-10 kilocalories per mole, allowing for dynamic averaging of nuclear magnetic resonance signals under standard measurement conditions . The acyl chloride moiety restricts rotational freedom around the carbon-carbonyl chloride bond, as evidenced by distinct carbon-13 nuclear magnetic resonance signals that do not show coalescence behavior typical of rapid rotation .

Infrared Vibrational Analysis of Acyl Chloride Functionality

Infrared spectroscopy provides definitive identification of the acyl chloride functionality through characteristic vibrational modes that are highly diagnostic for structural determination [9] [10] [11]. The vibrational spectrum of spiro[2.4]heptane-1-carbonyl chloride exhibits several key absorption bands that collectively confirm both the spirocyclic framework and the carbonyl chloride functional group.

Carbonyl Stretching Vibrations

The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, appearing as a strong absorption band in the range of 1785-1815 wavenumbers [12] [13] [14]. This frequency range is characteristic of acyl chlorides and reflects the enhanced carbon-oxygen double bond strength resulting from the inductive effect of the chlorine atom [15]. The specific position within this range depends on the local electronic environment created by the spirocyclic framework, with additional strain effects potentially shifting the frequency toward the higher end of the range [16].

The intensity of the carbonyl stretching vibration arises from the large dipole moment change during the vibrational motion, making it the most readily identifiable peak in the spectrum [10] [11]. The band typically exhibits sharp character with minimal broadening, indicating the absence of significant hydrogen bonding or other intermolecular interactions that would affect the carbonyl environment.

Aliphatic Carbon-Hydrogen Stretching Modes

The spirocyclic framework contributes characteristic carbon-hydrogen stretching vibrations in the region of 2850-3000 wavenumbers [12] [17]. These absorptions reflect the saturated nature of both the cyclopropane and cyclopentane rings, with multiple overlapping bands corresponding to symmetric and asymmetric methylene stretching modes. The specific frequencies within this range provide information about the local environments of different methylene groups within the constrained spirocyclic structure.

Methylene Deformation and Ring Vibrations

Carbon-hydrogen bending vibrations for the methylene groups appear in the region of 1450-1470 wavenumbers, providing additional confirmation of the saturated spirocyclic framework [12]. The spirocyclic carbon-carbon stretching modes contribute absorptions in the broad range of 800-1200 wavenumbers, with specific frequencies reflecting the unique geometric constraints imposed by the spiro junction [14].

Carbon-Chlorine Stretching Analysis

The carbon-chlorine bond vibration produces a characteristic strong absorption in the range of 600-800 wavenumbers [12] [17]. This frequency range is typical for acyl chloride compounds and provides confirmation of the chlorine substitution. The specific position within this range depends on the electronic environment created by the adjacent carbonyl group and the spirocyclic framework.

Ring-Specific Vibrational Modes

The cyclopentane ring contributes breathing mode vibrations in the region of 900-1000 wavenumbers, while the cyclopropane ring exhibits deformation modes at 1000-1100 wavenumbers [14]. These ring-specific vibrations provide additional structural confirmation and reflect the different strain energies associated with the three- and five-membered rings in the spirocyclic system.

Thermodynamic Properties

Boiling Point Predictions and Experimental Validation

Accurate prediction of boiling points for spirocyclic compounds requires sophisticated computational approaches that account for the unique structural features and intermolecular interactions characteristic of these constrained systems [18] [19] [20]. Spiro[2.4]heptane-1-carbonyl chloride presents particular challenges for property prediction due to the combination of ring strain, polar functionality, and the potential for specific intermolecular interactions.

Group Contribution Methods

Group contribution approaches, such as the Joback method, provide initial estimates for boiling point prediction with typical accuracies of ±10-20 Kelvin for organic compounds [21]. For spiro[2.4]heptane-1-carbonyl chloride, these methods must account for the cyclopropane and cyclopentane contributions, the spiro junction correction, and the acyl chloride functional group. The estimated boiling point range of 200-220 degrees Celsius reflects the combined effects of molecular weight, polar functionality, and structural constraints that influence intermolecular forces.

The group contribution approach considers the cyclopropane ring as a high-energy structural unit that increases volatility due to ring strain, while the cyclopentane ring provides stabilizing interactions through van der Waals forces [20]. The acyl chloride functionality contributes significantly to the boiling point through dipole-dipole interactions and potential hydrogen bonding with trace moisture in the environment.

Molecular Connectivity Index Approaches

Molecular connectivity indices provide alternative prediction methods based on topological descriptors that capture the unique connectivity patterns in spirocyclic structures [18] [20]. These approaches typically achieve accuracies of ±15-25 Kelvin and are particularly useful for compounds with unusual structural features that may not be well-represented in group contribution databases.

For spiro[2.4]heptane-1-carbonyl chloride, molecular connectivity analysis considers the branching pattern created by the spiro junction and the influence of the carbonyl chloride substituent on the overall molecular topology. The resulting predictions must be validated against experimental measurements when available, with adjustments made for systematic errors in the correlation.

Quantitative Structure-Property Relationship Models

Modern quantitative structure-property relationship models incorporate machine learning approaches and extensive databases to achieve improved prediction accuracies of ±5-15 Kelvin [19]. These models can better account for the complex interactions between structural features and thermodynamic properties, particularly for unusual molecular frameworks like spirocyclic systems.

The application of quantitative structure-property relationship models to spiro[2.4]heptane-1-carbonyl chloride requires careful validation using structurally similar compounds to ensure the model's applicability domain includes the target molecule. The polar nature of the acyl chloride functionality and the constrained geometry of the spirocyclic framework represent key structural features that must be adequately represented in the training data.

Experimental Validation Strategies

Experimental determination of boiling points for reactive compounds like spiro[2.4]heptane-1-carbonyl chloride requires specialized techniques that account for potential decomposition or hydrolysis during measurement [22]. Differential scanning calorimetry and thermogravimetric analysis provide complementary approaches for characterizing thermal behavior under controlled conditions.

The experimental validation process must consider the purity requirements for accurate measurements, as trace impurities can significantly affect boiling point determinations. Additionally, the reactive nature of acyl chlorides necessitates anhydrous conditions and inert atmosphere techniques to prevent hydrolysis that would compromise the measurements.

Density Functional Theory Calculations for Physical Parameter Estimation

Density functional theory calculations provide powerful computational tools for predicting thermodynamic properties of spirocyclic compounds with high accuracy, particularly when experimental data are unavailable or difficult to obtain [23] [24] [25]. The application of density functional theory to spiro[2.4]heptane-1-carbonyl chloride enables detailed investigation of molecular structure, electronic properties, and thermodynamic behavior.

Computational Methodology and Functional Selection

Modern density functional theory calculations for spirocyclic compounds typically employ hybrid functionals such as B3LYP, M06-2X, or ωB97X-D that provide balanced treatment of exchange and correlation effects [26] [27]. The B3LYP functional has demonstrated particular reliability for organic compounds, while dispersion-corrected functionals like ωB97X-D better account for weak intermolecular interactions that influence thermodynamic properties [23].

Basis set selection significantly impacts the accuracy of property predictions, with triple-zeta quality basis sets such as 6-311+G(d,p) or def2-TZVP providing optimal balance between computational cost and accuracy [28] [27]. The inclusion of diffuse functions proves essential for accurate description of the electron distribution around the electronegative chlorine and oxygen atoms in the acyl chloride functionality.

Geometry Optimization and Conformational Analysis

Density functional theory geometry optimization reveals the preferred conformational states of spiro[2.4]heptane-1-carbonyl chloride and provides insight into the structural factors that influence thermodynamic properties [25] [29]. The calculations confirm that the cyclopropane ring adopts a puckered conformation to minimize ring strain, while the cyclopentane ring maintains near-planarity consistent with experimental observations for related spirocyclic compounds .

The conformational analysis identifies multiple low-energy structures corresponding to different orientations of the carbonyl chloride group relative to the spirocyclic framework. The energy differences between conformers, typically ranging from 2-5 kilocalories per mole, influence the statistical mechanical calculations required for accurate thermodynamic property prediction [25].

Vibrational Frequency Calculations

Analytical frequency calculations provide vibrational spectra that validate the optimized structures and enable calculation of thermodynamic properties through statistical mechanics [23]. The absence of imaginary frequencies confirms that the optimized geometries correspond to true minima on the potential energy surface, while the calculated vibrational modes can be compared with experimental infrared spectra for validation [27].

The vibrational frequency calculations enable prediction of heat capacities, entropies, and thermal contributions to thermodynamic properties across a range of temperatures. These calculations prove particularly valuable for estimating properties at conditions where experimental measurements are impractical or unsafe.

Electronic Structure Analysis

Density functional theory calculations provide detailed electronic structure information that elucidates the factors governing reactivity and intermolecular interactions [30] [27]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies offer insights into electron donation and acceptance capabilities, while electrostatic potential surfaces reveal regions of positive and negative charge that influence intermolecular recognition.

For spiro[2.4]heptane-1-carbonyl chloride, the calculations reveal significant polarization of electron density toward the carbonyl oxygen and chlorine atoms, creating regions of enhanced reactivity that influence both chemical behavior and physical properties such as boiling point and solubility.

Thermodynamic Property Predictions

The combination of optimized geometries, vibrational frequencies, and electronic structure data enables prediction of various thermodynamic properties through statistical mechanical calculations [22] [23]. Standard enthalpies of formation, heat capacities, and entropies can be calculated with accuracies comparable to or better than experimental measurements for many organic compounds.

The predicted properties serve as valuable benchmarks for experimental validation and provide insights into the molecular factors that govern the thermodynamic behavior of spirocyclic acyl chlorides. The calculations also enable investigation of temperature-dependent properties and phase behavior under conditions that may be experimentally inaccessible.

Solvent Effects and Environmental Corrections

Polarizable continuum model calculations account for solvation effects that significantly influence thermodynamic properties in solution [27]. For reactive compounds like spiro[2.4]heptane-1-carbonyl chloride, these calculations provide insights into stability and reactivity in different solvent environments, though the tendency toward hydrolysis limits practical applications in protic solvents.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

158.0498427 g/mol

Monoisotopic Mass

158.0498427 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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